1,3-Diazaspiro[4.5]decane-2,4,8-trione
Overview
Description
1,3-Diazaspiro[4.5]decane-2,4,8-trione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4,8-trione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Mode of Action
This compound interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . It is slightly biased towards G-protein signaling .
Pharmacokinetics
The pharmacokinetics of 1,3-Diazaspiro[4It’s worth noting that the compound was identified through a high-throughput screening assay , suggesting that it has been optimized for certain pharmacokinetic properties.
Result of Action
The most potent agonist hit compound has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a key symptom in various neurological disorders.
Biochemical Analysis
Biochemical Properties
1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the activation of necroptosis, a form of programmed cell death, and shows therapeutic potential in inflammatory diseases . Additionally, this compound has been found to interact with delta opioid receptors, exhibiting selective agonist activity .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to have significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and reducing inflammation . Furthermore, this compound has been observed to modulate gene expression related to cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the orthosteric site of delta opioid receptors, exhibiting selective agonist activity . It also inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events required for necroptosis activation . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against RIPK1 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and safety. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues are essential for achieving desired therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride or a diketone. The reaction conditions often require the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro[4.5]decane-2,4,8-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives with potential biological activities.
Scientific Research Applications
1,3-Diazaspiro[4.5]decane-2,4,8-trione has several applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in its substitution pattern, which can influence its chemical and biological properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride: Another related compound with a similar core structure but different functional groups, affecting its solubility and reactivity.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: This compound incorporates a benzene ring, adding aromatic characteristics to its properties.
Uniqueness
1,3-Diazaspiro[45]decane-2,4,8-trione is unique due to its specific arrangement of nitrogen atoms within the spiro structure, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBWJVHDCWNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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